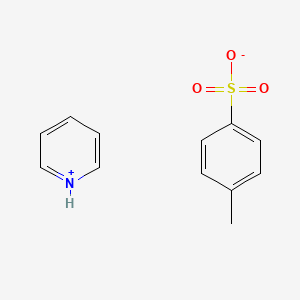
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM can be synthesized through the reaction of molybdenum hexacarbonyl (Mo(CO)6) with acetonitrile (CH3CN) under controlled conditions. The reaction typically involves heating molybdenum hexacarbonyl in the presence of acetonitrile, leading to the substitution of three carbonyl (CO) ligands with acetonitrile ligands .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up for industrial applications. The process involves careful control of temperature and reaction conditions to ensure the purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM undergoes various chemical reactions, including:
Substitution Reactions: The acetonitrile ligands can be replaced by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the molybdenum center undergoes changes in oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines. These reactions typically occur under mild heating or at room temperature.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used.
Major Products
Substitution Reactions: The major products are new molybdenum complexes with different ligands.
Oxidation and Reduction Reactions: The products depend on the specific redox conditions but may include molybdenum oxides or reduced molybdenum species.
Aplicaciones Científicas De Investigación
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM involves its ability to coordinate with various substrates through its molybdenum center. The compound can facilitate electron transfer processes, making it an effective catalyst in redox reactions. The acetonitrile and carbonyl ligands play a crucial role in stabilizing the molybdenum center and enabling its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
TRIS(ACETONITRILE)TRICARBONYLMOLYBDENUM: Mo(NCCH3)3(CO)3
TRIS(ACETONITRILE)TRICARBONYLTUNGSTEN: W(NCCH3)3(CO)3
TRIS(ACETONITRILE)TRICARBONYLCARBON: C(NCCH3)3(CO)3
Uniqueness
This compound is unique due to its specific coordination environment around the molybdenum center, which imparts distinct catalytic properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Propiedades
Número CAS |
15038-48-9 |
|---|---|
Fórmula molecular |
C9H9MoN3O3 |
Peso molecular |
303.13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






methyl}diazene](/img/structure/B1143524.png)




